molecular formula C16H12O6 B5564722 2-(8-Methoxy-6-oxobenzo[c]chromen-3-yl)oxyacetic acid CAS No. 6627-03-8

2-(8-Methoxy-6-oxobenzo[c]chromen-3-yl)oxyacetic acid

Cat. No.: B5564722
CAS No.: 6627-03-8
M. Wt: 300.26 g/mol
InChI Key: MAPRYGMPVXSUIJ-UHFFFAOYSA-N
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Description

2-(8-Methoxy-6-oxobenzo[c]chromen-3-yl)oxyacetic acid is a chemical compound with the molecular formula C16H12O6. It is known for its unique structure, which includes a benzo[c]chromen-3-yl moiety linked to an acetic acid group through an ether linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-Methoxy-6-oxobenzo[c]chromen-3-yl)oxyacetic acid typically involves the reaction of 8-methoxy-6-oxobenzo[c]chromen-3-ol with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an ether linkage between the chromen-3-ol and the acetic acid derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(8-Methoxy-6-oxobenzo[c]chromen-3-yl)oxyacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(8-Methoxy-6-oxobenzo[c]chromen-3-yl)oxyacetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(8-Methoxy-6-oxobenzo[c]chromen-3-yl)oxyacetic acid involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(8-Methoxy-6-oxobenzo[c]chromen-3-yl)oxyacetic acid is unique due to its specific structural features and reactivity. The presence of the methoxy group and the acetic acid moiety provides distinct chemical properties and potential biological activities that differentiate it from similar compounds .

Properties

IUPAC Name

2-(8-methoxy-6-oxobenzo[c]chromen-3-yl)oxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O6/c1-20-9-2-4-11-12-5-3-10(21-8-15(17)18)7-14(12)22-16(19)13(11)6-9/h2-7H,8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAPRYGMPVXSUIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(C=C(C=C3)OCC(=O)O)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70351915
Record name 2-(8-methoxy-6-oxobenzo[c]chromen-3-yl)oxyacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6627-03-8
Record name 2-(8-methoxy-6-oxobenzo[c]chromen-3-yl)oxyacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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